molecular formula C60H81N11O15 B10848779 Fvptdvgpfaf

Fvptdvgpfaf

Cat. No.: B10848779
M. Wt: 1196.3 g/mol
InChI Key: COFTYEBEOOYCDC-KTHKGSMISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FVPTDVGPFAF involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of large quantities of peptides. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the synthesized peptide to ensure its purity and quality .

Chemical Reactions Analysis

Types of Reactions

FVPTDVGPFAF primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation-reduction reactions, particularly involving the cysteine residues if present, leading to the formation of disulfide bonds.

Common Reagents and Conditions

    Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

    Cleavage Reagents: Trifluoroacetic acid (TFA), water, scavengers

    Oxidation Reagents: Hydrogen peroxide (H₂O₂), iodine (I₂)

Major Products Formed

The major product formed from the synthesis of this compound is the peptide itself. During oxidation reactions, disulfide bonds may form between cysteine residues, leading to the formation of cyclic peptides .

Scientific Research Applications

FVPTDVGPFAF has a wide range of applications in scientific research:

Mechanism of Action

FVPTDVGPFAF exerts its effects by binding to the CGRP receptor, thereby blocking the binding of CGRP. This inhibition prevents the activation of the receptor, which in turn reduces vasodilation and pain transmission. The molecular targets of this compound include the CGRP receptor, which is a G-protein coupled receptor (GPCR) involved in various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    FVPTNVGPFAF: Another CGRP receptor antagonist with a similar structure but differing in the presence of asparagine instead of aspartic acid at position 31.

    CGRP 8-37: A truncated form of CGRP that also acts as a receptor antagonist.

Uniqueness

FVPTDVGPFAF is unique due to its high affinity for the CGRP receptor and its ability to act as a potent antagonist. The presence of specific amino acid residues, such as proline at position 34, contributes to its increased binding affinity and stability compared to other similar compounds .

Properties

Molecular Formula

C60H81N11O15

Molecular Weight

1196.3 g/mol

IUPAC Name

(3S)-3-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C60H81N11O15/c1-33(2)48(67-54(79)42(31-47(74)75)65-58(83)50(36(6)72)69-56(81)45-25-17-27-71(45)59(84)49(34(3)4)68-52(77)40(61)28-37-18-10-7-11-19-37)57(82)62-32-46(73)70-26-16-24-44(70)55(80)64-41(29-38-20-12-8-13-21-38)53(78)63-35(5)51(76)66-43(60(85)86)30-39-22-14-9-15-23-39/h7-15,18-23,33-36,40-45,48-50,72H,16-17,24-32,61H2,1-6H3,(H,62,82)(H,63,78)(H,64,80)(H,65,83)(H,66,76)(H,67,79)(H,68,77)(H,69,81)(H,74,75)(H,85,86)/t35-,36+,40-,41-,42-,43-,44-,45-,48-,49-,50-/m0/s1

InChI Key

COFTYEBEOOYCDC-KTHKGSMISA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CC5=CC=CC=C5)N)O

Canonical SMILES

CC(C)C(C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C(CC5=CC=CC=C5)N

Origin of Product

United States

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